N-stearoyl phenylalanine can be derived from natural sources through biosynthetic pathways involving the acylation of phenylalanine. It is classified as an N-acyl aromatic amino acid, a subclass of fatty acid amides that are not widely recognized but are known to play significant roles in biological systems. The classification can be summarized as follows:
The synthesis of N-stearoyl phenylalanine typically involves coupling stearic acid with the α-amino group of phenylalanine. Several methods can be employed for this synthesis:
These methods require careful optimization to achieve high yields and purity levels, with parameters such as pH, temperature, and reaction time being critical for successful synthesis.
N-stearoyl phenylalanine has a distinct molecular structure characterized by its long hydrocarbon chain from stearic acid linked to the aromatic ring of phenylalanine. The molecular formula is with a molecular weight of approximately 373.62 g/mol.
N-stearoyl phenylalanine can participate in various chemical reactions typical for fatty acids and amino acids:
These reactions can be influenced by environmental factors such as pH, temperature, and presence of catalysts.
The mechanism of action for N-stearoyl phenylalanine is not fully elucidated but is believed to involve interactions with cellular membranes due to its amphiphilic nature (having both hydrophilic and hydrophobic parts). It may modulate membrane fluidity or interact with proteins involved in signaling pathways.
N-stearoyl phenylalanine exhibits several notable physical and chemical properties:
N-stearoyl phenylalanine has several potential applications across various fields:
Research into N-stearoyl phenylalanine continues to expand our understanding of its biological significance and potential uses in various scientific domains. Further studies are needed to fully characterize its mechanisms and applications in health and nutrition contexts.
The secreted enzyme PM20D1 (peptidase M20 domain containing 1) functions as a bidirectional N-acyl amino acid synthase/hydrolase, catalyzing both the condensation of stearic acid (C18:0) with phenylalanine to form N-stearoyl phenylalanine and its hydrolysis back to free substrates. This enzymatic duality regulates intracellular and extracellular pools of N-acylated amino acids. PM20D1 exhibits broad substrate specificity, accepting phenylalanine conjugated with fatty acids of varying chain lengths (C12–C22), though its highest activity is observed with C16–C18 acyl groups [2] [4]. In thermogenic adipocytes, PM20D1 overexpression elevates circulating N-acyl phenylalanines, enhancing mitochondrial uncoupling and energy expenditure [4].
Fatty Acid Amide Hydrolase (FAAH), traditionally known for endocannabinoid metabolism, also hydrolyzes N-acyl phenylalanines, particularly those with long-chain acyl groups (≥C20). Unlike PM20D1, FAAH is intracellular and membrane-associated, with a narrower substrate range. Genetic ablation of FAAH in mice dysregulates intracellular—but not circulating—N-acyl phenylalanine levels, confirming its compartment-specific role. Dual inhibition of PM20D1 and FAAH reveals non-additive effects on N-acyl phenylalanine accumulation, indicating interconnected regulatory networks [2].
Table 1: Enzymatic Regulators of N-Stearoyl Phenylalanine
Enzyme | Localization | Primary Function | Substrate Preference |
---|---|---|---|
PM20D1 | Extracellular space | Bidirectional synthesis/hydrolysis | Broad (C12–C22 acyl chains) |
FAAH | Intracellular membranes | Hydrolysis | Narrow (≥C20 acyl chains) |
Cytochrome P450 enzyme CYP4F2 diversifies N-stearoyl phenylalanine through ω-hydroxylation, converting its terminal methyl group into a primary alcohol. This oxidation generates ω-hydroxy-N-stearoyl phenylalanine, a more polar metabolite with distinct biological activities and clearance kinetics. CYP4F2 demonstrates strict regioselectivity for the ω-position of saturated long-chain acyl groups (C16–C18) but shows negligible activity toward shorter or unsaturated chains [1] [6].
ω-Hydroxylation initiates further metabolic processing:
Table 2: Key Metabolic Intermediates of N-Stearoyl Phenylalanine
Metabolite | Enzyme | Structural Feature | Biological Significance |
---|---|---|---|
ω-Hydroxy-N-stearoyl phenylalanine | CYP4F2 | −CH₂OH at ω-position | Precursor for oxidation/conjugation |
ω-Carboxy-N-stearoyl phenylalanine | Alcohol/aldehyde dehydrogenases | −COOH at ω-position | Renal excretion |
N-Stearoyl phenylalanine glucuronide | UGT isoforms | Glucuronic acid conjugate | Biliary elimination |
Engineered E. coli strains exploit the shikimate pathway—the sole route for phenylalanine biosynthesis in bacteria—to overproduce N-stearoyl phenylalanine precursors. Glyphosate, a potent inhibitor of 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (DAHPS), blocks aromatic amino acid synthesis. This creates a metabolic "bottleneck" that forces auxotrophic strains to assimilate exogenous phenylalanine when glyphosate is present [8] [9].
Key engineering strategies include:
Stable isotope-labeled N-stearoyl phenylalanine ([¹³C₉]-N-stearoyl phenylalanine) is produced via engineered E. coli fed uniformly labeled [¹³C]-phenylalanine. This enables precise tracing of absorption, distribution, and metabolism in vivo. The labeling protocol involves:
In metabolic flux studies, intraperitoneal administration of labeled N-stearoyl phenylalanine in mice revealed rapid distribution to the brain and liver, with ω-hydroxylation as the dominant clearance pathway within 60 minutes. Isotope-ratio mass spectrometry detected ¹³C-enriched trans-cinnamate—a phenylalanine deamination product—highlighting cross-talk between N-acyl amino acid metabolism and endogenous phenylpropanoid pathways [5] [6].
Table 3: Microbial Production Systems for N-Stearoyl Phenylalanine
Engineering Approach | Genetic Modification | Titer (mg/L) | Key Application |
---|---|---|---|
Glyphosate-mediated precursor incorporation | ΔpheL + tesA + N-acyl transferase | 500 ± 45 | Scalable fermentation |
Isotope labeling | fadD overexpression + [U-¹³C₉]-Phe feeding | 220 ± 30 | Metabolic tracing studies |
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